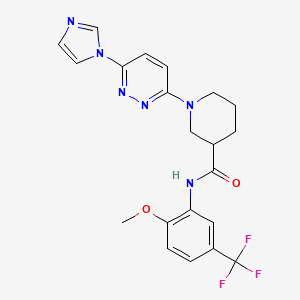

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide

Description

The compound “1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide” is a heterocyclic small molecule featuring a pyridazine core substituted with a 1H-imidazole moiety at the 6-position. The piperidine-3-carboxamide linker connects this pyridazine-imidazole system to a substituted phenyl group (2-methoxy-5-(trifluoromethyl)phenyl). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituent may contribute to solubility or hydrogen-bonding interactions. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., Factor Xa inhibitors like razaxaban) highlight the importance of such scaffolds in drug discovery .

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyridazin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O2/c1-32-17-5-4-15(21(22,23)24)11-16(17)26-20(31)14-3-2-9-29(12-14)18-6-7-19(28-27-18)30-10-8-25-13-30/h4-8,10-11,13-14H,2-3,9,12H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXCAEXVBZAKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H19F3N4O2

- Molecular Weight : 392.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antihypertensive Effects : The compound has shown potential in lowering blood pressure, possibly through the inhibition of angiotensin-converting enzyme (ACE) or modulation of vascular smooth muscle contraction .

- Anticancer Properties : In vitro studies indicate that the compound may inhibit the proliferation of cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest .

In Vitro Studies

Several in vitro assays have been conducted to evaluate the biological activity of this compound:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 5.1 | Induction of apoptosis |

| Antiproliferative | A549 | 22.08 | Cell cycle arrest |

| ACE Inhibition | - | 10.5 | Enzyme inhibition |

Case Studies

Recent case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Hypertension Management : A study demonstrated that administration of this compound resulted in a significant reduction in systolic and diastolic blood pressure in animal models, suggesting its utility as a novel antihypertensive agent .

- Cancer Therapy : In a comparative study involving multiple anticancer agents, this compound exhibited superior activity against MCF-7 cells compared to standard treatments, indicating its potential as a lead compound for further development in oncology .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Analogues

Key Findings and Structure-Activity Relationships (SAR)

Heterocyclic Core Modifications: The pyridazine-imidazole core in the target compound differs from razaxaban’s pyrazole-carboxamide and aminobenzisoxazole system. Pyridazine’s electron-deficient nature may enhance interactions with charged enzyme pockets compared to pyrazole .

This contrasts with razaxaban’s 2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl group, where the dimethylaminomethyl moiety enhances solubility and reduces protein binding . In pyridine-based analogs (), the trifluoromethylphenyl group improves selectivity but may reduce aqueous solubility compared to methoxy-containing derivatives .

Piperidine-Carboxamide Linker: The piperidine ring in the target compound likely adopts a chair conformation, positioning the carboxamide for optimal hydrogen bonding. This contrasts with razaxaban’s rigid aminobenzisoxazole, which enforces a planar geometry for active-site recognition .

Pharmacokinetic Considerations :

- While razaxaban exhibits high oral bioavailability (34%) and low protein binding, the target compound’s trifluoromethyl and methoxy groups may similarly enhance bioavailability by balancing lipophilicity and solubility .

Q & A

Q. What synthetic strategies are reported for constructing the pyridazine-imidazole-piperidine core of this compound?

The synthesis typically involves multi-step sequences, including:

- Heterocycle coupling : Condensation of imidazole derivatives with substituted pyridazines under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions) to form the pyridazine-imidazole scaffold .

- Piperidine functionalization : Amide bond formation between the pyridazine-imidazole intermediate and a piperidine-3-carboxylic acid derivative using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Purification : Final compounds are often purified via reverse-phase HPLC (≥95% purity) and characterized by , , and LCMS .

Q. How is the compound characterized for structural integrity and purity?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : (400 MHz, DMSO-d) resolves aromatic protons (δ 7.44–8.63 ppm), imidazole NH (δ 11.06–11.55 ppm), and trifluoromethyl groups (distinct splitting patterns) .

- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is achieved using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 392.2) confirm molecular weight .

Q. What initial biological screening assays are recommended for target identification?

- Kinase/phosphatase inhibition : Use fluorescence-based enzymatic assays (e.g., malachite green for phosphatases) to evaluate IC values .

- Cellular viability assays : Test cytotoxicity in HEK293 or HeLa cells using MTT or resazurin-based protocols .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity against off-target kinases or phosphatases?

- SAR studies : Replace the trifluoromethyl group with bulkier substituents (e.g., pentafluorosulfanyl) to modulate steric hindrance and improve binding pocket occupancy .

- Isosteric replacements : Substitute the methoxy group with bioisosteres like ethoxy or cyclopropoxy to optimize metabolic stability without sacrificing potency .

- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with conserved catalytic residues (e.g., Asp in phosphatase active sites) .

Q. What experimental approaches resolve contradictions in bioactivity data across different studies?

- Assay standardization : Control variables like ATP concentration (for kinase assays) or buffer pH (phosphatase assays) to minimize variability .

- Orthogonal validation : Confirm inhibitory activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities independently .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in cellular vs. enzymatic assays .

Q. How can impurities in the final compound impact pharmacological evaluations?

- HPLC-MS trace analysis : Identify byproducts (e.g., dehalogenated intermediates or oxidation byproducts) that may act as partial agonists/antagonists .

- Counter-screening : Test impurities in secondary assays (e.g., hERG channel binding) to rule out off-target effects .

- Crystallography : Co-crystallize the compound with its target to confirm binding mode and exclude artifacts from impurities .

Methodological Challenges

Q. What strategies optimize solubility for in vivo studies without compromising potency?

- Prodrug design : Introduce phosphate or acetate prodrug moieties at the piperidine nitrogen to enhance aqueous solubility .

- Formulation : Use cyclodextrin-based complexes or lipid nanoparticles to improve bioavailability .

Q. How are computational models validated for predicting metabolic stability?

- In silico tools : Apply MetaSite or StarDrop to predict cytochrome P450 oxidation sites .

- In vitro correlation : Compare computational predictions with human liver microsome (HLM) stability data (e.g., t >60 min for optimal candidates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.